2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine
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Overview
Description
2-Methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine is a heterocyclic compound that features both a pyrazine and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine typically involves the formation of the triazole ring followed by its attachment to the pyrazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a metal-free process can be employed to construct the triazole ring under continuous-flow conditions, which is both atom-economical and environmentally benign .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. This method allows for higher yields and safer handling of intermediates compared to traditional batch processes. The continuous-flow method also avoids the need for chromatography and isolation steps, making it more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazine or triazole rings .
Scientific Research Applications
2-Methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine involves its interaction with molecular targets and pathways within biological systems. For instance, it can form coordination complexes with metal ions, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
Uniqueness
2-Methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This dual ring system allows for versatile chemical reactivity and the potential to form various coordination complexes, making it valuable in multiple research fields .
Properties
IUPAC Name |
2-methyl-3-(1,2,4-triazol-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-6-7(10-3-2-9-6)12-5-8-4-11-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIORRNLWLJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556670-93-9 |
Source
|
Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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